molecular formula C15H24BF2NO2 B12936168 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine

Cat. No.: B12936168
M. Wt: 299.17 g/mol
InChI Key: NIWKCQJZAUJKIU-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine is a complex organic compound that features a unique combination of fluorine, boron, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine typically involves multiple steps. One common approach is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions often require specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while reduction could produce a more saturated azetidine compound.

Scientific Research Applications

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action for 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds, while the boron moiety can participate in unique coordination chemistry. These interactions can modulate the activity of biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine apart is its combination of fluorine and boron within a single molecule, along with the azetidine ring. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C15H24BF2NO2

Molecular Weight

299.17 g/mol

IUPAC Name

3,3-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]azetidine

InChI

InChI=1S/C15H24BF2NO2/c1-13(2)14(3,4)21-16(20-13)11-5-7-12(8-6-11)19-9-15(17,18)10-19/h5,12H,6-10H2,1-4H3

InChI Key

NIWKCQJZAUJKIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CC(C3)(F)F

Origin of Product

United States

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